

# A Comparative Guide to $^1\text{H}$ and $^{13}\text{C}$ NMR Data of Substituted Pyrazole Carboxamides

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## Compound of Interest

Compound Name: **1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride**

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For researchers and professionals in the field of drug discovery and development, a thorough understanding of the spectral characteristics of novel compounds is paramount. Pyrazole carboxamides are a class of compounds of significant interest due to their diverse biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of these molecules. This guide provides a comparative analysis of  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for a series of substituted pyrazole carboxamides, supported by experimental data and protocols.

## Data Presentation: A Comparative Analysis

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for a selection of substituted pyrazole carboxamides. The data is compiled from various research publications and is presented to facilitate easy comparison of chemical shifts ( $\delta$ ) for key functional groups.

Table 1:  $^1\text{H}$  NMR Data for Selected Substituted Pyrazole Carboxamides ( $\delta$  in ppm)

Compound/ Substituent	Pyrazole-H	-CONH- (Amide)	Aromatic-H	Other Protons	Reference
Compound 1  (N-(3-fluoro- 4- morpholinoph enyl)-3- methyl-5- (methylthio)-1 H-pyrazole-4- carboxamide)	-	-	-	-	[1][2]
Compound 2  (Pyrazole- carboxamide s with sulfonamide moiety)	-	10.76 - 10.94	-	-	[3]
Compound 3  (4-benzoyl-1- (3- nitrophenyl)-5 -phenyl-N-(4- sulfamoylphe nyl)-1H- pyrazole-3- carboxamide)	-	-	-	-	[4]
Compound 4  (5-amino-3- (4- chlorophenyl) -1-phenyl-1H- pyrazole-4- carbonitrile)	-	-	7.16-7.83	6.73 (NH2), 7.04 (NH2)	[5]

Table 2:  $^{13}\text{C}$  NMR Data for Selected Substituted Pyrazole Carboxamides ( $\delta$  in ppm)

Compound/Substituent	Pyrazole-C	-C=O (Amide)	-C=O (Ketone)	Aromatic-C	Other Carbons	Reference
Compound 1 (N-(3-fluoro-4-morpholino-phenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide)	-	-	-	-	-	[1][2]
Compound 2 (Pyrazole-carboxamides with sulfonamide moiety)	-	159.00 162.78	191.07 191.23	-	-	[3]
Compound 3 (4-benzoyl-1-(3-nitrophenyl)-5-phenyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide)	-	-	-	-	-	[4]
Compound 4 (5-amino-4 (153.38	112.45,	-	-	119.16- 145.76	-	[5]

3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile  
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## Experimental Protocols

The following provides a general methodology for the acquisition of NMR data for substituted pyrazole carboxamides, based on standard laboratory practices.

### General Procedure for NMR Sample Preparation and Data Acquisition

- **Sample Preparation:** Approximately 5-10 mg of the synthesized pyrazole carboxamide derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). The choice of solvent is critical and should be based on the solubility of the compound.
- **NMR Spectrometer:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for  $^1\text{H}$  and 75 MHz or higher for  $^{13}\text{C}$ .
- **Data Acquisition Parameters for  $^1\text{H}$  NMR:**
  - **Pulse Program:** A standard single-pulse experiment is typically used.
  - **Spectral Width:** A spectral width of approximately 12-16 ppm is common.
  - **Acquisition Time:** Typically 2-4 seconds.
  - **Relaxation Delay:** A delay of 1-5 seconds is used to allow for full relaxation of the protons.
  - **Number of Scans:** 8 to 16 scans are usually sufficient for good signal-to-noise ratio.
- **Data Acquisition Parameters for  $^{13}\text{C}$  NMR:**
  - **Pulse Program:** A proton-decoupled pulse sequence is used to simplify the spectrum.

- Spectral Width: A wider spectral width of around 200-250 ppm is necessary.
- Acquisition Time: Typically 1-2 seconds.
- Relaxation Delay: A delay of 2-5 seconds is common.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is often required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

## Mandatory Visualization

The following diagram illustrates a typical workflow for the synthesis and NMR characterization of substituted pyrazole carboxamides.



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Caption: Workflow for Synthesis and NMR Characterization.

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## References

- 1. [jocpr.com](http://jocpr.com) [jocpr.com]
- 2. [jocpr.com](http://jocpr.com) [jocpr.com]
- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [researchgate.net](http://researchgate.net) [researchgate.net]
- 5. [rsc.org](http://rsc.org) [rsc.org]
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